Cas no 655235-85-1 (1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride)

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride is a chlorinated imidazole derivative with a benzyl substitution at the 1-position and a chloromethyl group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its reactive functional groups, which allow for further derivatization or incorporation into more complex structures. The hydrochloride salt enhances solubility and stability, making it suitable for research applications. Its structural features suggest potential utility as an intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals or agrochemicals. The presence of both chlorobenzyl and chloromethyl groups provides versatility in chemical modifications.
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride structure
655235-85-1 structure
Product Name:1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride
CAS No:655235-85-1
MF:C11H11Cl3N2
MW:277.577439546585
CID:1076016
PubChem ID:2779195
Update Time:2025-05-24

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride
    • 2-(chloromethyl)-1-[(4-chlorophenyl)methyl]imidazole;hydrochloride
    • 655235-85-1
    • MFCD00204103
    • MDL: MFCD00204103
    • Inchi: 1S/C11H10Cl2N2.ClH/c12-7-11-14-5-6-15(11)8-9-1-3-10(13)4-2-9;/h1-6H,7-8H2;1H
    • InChI Key: ROWCKKYSVZMGLP-UHFFFAOYSA-N
    • SMILES: ClCC1=NC=CN1CC1C=CC(=CC=1)Cl.Cl

Computed Properties

  • Exact Mass: 275.998781g/mol
  • Monoisotopic Mass: 275.998781g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629277-5g
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride
655235-85-1 98%
5g
¥6027.00 2024-05-05
Crysdot LLC
CD11078106-5g
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride
655235-85-1 95+%
5g
$410 2024-07-18

Additional information on 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride: A Comprehensive Overview

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride, with the CAS number 655235-85-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as ClBCHCl, belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and chemical synthesis. The structure of this compound consists of an imidazole ring substituted with a 4-chlorobenzyl group at position 1 and a chloromethyl group at position 2, along with a hydrochloride counterion. These substituents contribute to its unique chemical properties and potential biological activities.

The synthesis of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and acid-base neutralization. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various reaction conditions, such as solvent effects, temperature control, and catalyst selection, to optimize the synthesis process. These studies have not only improved the scalability of the synthesis but also provided insights into the mechanistic aspects of imidazole formation.

The chemical structure of this compound plays a crucial role in its biological activity. The imidazole ring is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The presence of the 4-chlorobenzyl group introduces additional electronic effects and enhances the lipophilicity of the molecule, which is essential for membrane permeability and bioavailability. Similarly, the chloromethyl group at position 2 contributes to the molecule's reactivity and selectivity in binding to specific biological targets.

Recent studies have focused on evaluating the pharmacological properties of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases. Additionally, preliminary animal studies have shown promising results in terms of its efficacy against specific pathological conditions. These findings suggest that this compound could serve as a lead molecule for drug development programs targeting various therapeutic areas.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed key interactions between this compound and its target proteins, providing valuable insights into its binding mode and affinity. Furthermore, quantum mechanical calculations have been employed to study the electronic properties and reactivity of this compound, which are critical for predicting its stability and metabolic fate in biological systems.

In conclusion, 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride represents a valuable addition to the arsenal of bioactive compounds available for research and development. Its unique chemical structure, combined with its promising pharmacological profile, positions it as a potential candidate for advancing into preclinical studies. Continued research into its synthesis, characterization, and biological activity will undoubtedly contribute to its further development as a therapeutic agent.

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